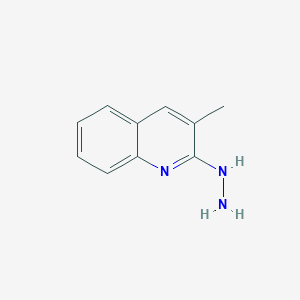

2-Hydrazinyl-3-methylquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

(3-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECUAQMMBPDLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazinyl 3 Methylquinoline and Analogues

Convergent Synthesis of Complex Molecular Architectures

The strategic use of 2-hydrazinyl-3-methylquinoline as a foundational building block in convergent synthesis enables the efficient construction of intricate molecular frameworks. This approach, which involves the assembly of a target molecule from several independently prepared fragments, offers significant advantages in terms of synthetic efficiency and molecular diversity. The inherent reactivity of the hydrazinyl group, coupled with the quinoline (B57606) scaffold, provides a versatile platform for the generation of a wide array of fused heterocyclic systems through multicomponent reactions and cyclization cascades.

Research into the reactivity of analogous heterocyclic hydrazines, such as 2-hydrazino-3-methylquinoxaline, has demonstrated their utility in forming pyrazole (B372694) and triazole rings when reacted with β-dicarbonyl compounds. researchgate.net This reactivity is directly translatable to 2-hydrazinyl-3-methylquinoline, which can be expected to react in a similar fashion with various diketones and other bifunctional electrophiles to yield complex, multi-ring structures.

Convergent strategies often employ one-pot multicomponent reactions (MCRs), which are highly valued for their atom economy and ability to generate structural complexity in a single synthetic operation. rsc.org In the context of 2-hydrazinyl-3-methylquinoline, an MCR could involve the reaction of the hydrazinylquinoline with an aldehyde and a β-ketoester, for instance, to directly construct a polycyclic architecture incorporating the quinoline nucleus. The versatility of MCRs allows for the tailored introduction of various functional groups and substitution patterns, facilitating the creation of libraries of complex molecules for further investigation. rsc.org

A representative convergent synthesis involves the reaction of 2-hydrazinyl-3-methylquinoline with a suitable diketone, leading to the formation of a pyrazolyl-quinoline derivative. The reaction proceeds through an initial condensation of the hydrazinyl group with one of the carbonyl functionalities of the diketone, followed by an intramolecular cyclization and dehydration to furnish the stable aromatic pyrazole ring.

Table 1: Representative Convergent Synthesis of a Pyrazolyl-quinoline Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| 2-Hydrazinyl-3-methylquinoline | Acetylacetone (B45752) | 1-(3-Methylquinolin-2-yl)-3,5-dimethyl-1H-pyrazole | Ethanol (B145695), Reflux | High |

The resulting fused heterocyclic systems are of significant interest due to their potential applications in various fields of chemical science. The ability to rapidly assemble such complex molecular architectures from readily accessible starting materials like 2-hydrazinyl-3-methylquinoline underscores the power of convergent synthetic strategies.

Chemical Reactivity and Derivatization Pathways of 2 Hydrazinyl 3 Methylquinoline

Cyclization and Annulation Reactions

Synthesis of Triazole-Fused Heterocycles

The fusion of a triazole ring to the quinoline (B57606) core is a common synthetic strategy, yielding the tetracyclic 1,2,4-triazolo[4,3-a]quinoline system. This is typically achieved through reactions that involve the cyclization of the hydrazinyl moiety with a one-carbon synthon.

A notable method for the synthesis of triazole-fused heterocycles involves the reaction of 2-hydrazinylquinolines with nitroalkanes in the presence of a strong acid, such as polyphosphoric acid (PPA). nih.gov This reaction proceeds by using the nitroalkane as an electrophilic C1 source.

The general procedure involves heating the 2-hydrazinyl-3-methylquinoline with a suitable nitroalkane (e.g., nitroethane, nitropropane) in PPA. The mixture is heated to high temperatures, typically around 130 °C. nih.gov The reaction mechanism is believed to involve the initial protonation of the nitroalkane, followed by nucleophilic attack by the exocyclic nitrogen of the hydrazinyl group. A series of dehydration and cyclization steps then leads to the formation of the aromatic triazole ring fused to the quinoline scaffold. This method provides a direct route to 1-alkyl-substituted 4-methyl-1,2,4-triazolo[4,3-a]quinolines.

Table 1: Synthesis of 1,2,4-Triazolo[4,3-a]quinolines using Nitroalkanes

| Hydrazine (B178648) Precursor | Nitroalkane | Product | Reaction Conditions |

| 2-Hydrazinyl-3-methylquinoline | Nitroethane | 1,4-Dimethyl- nih.govnih.govnih.govtriazolo[4,3-a]quinoline | Polyphosphoric acid, 130 °C |

| 2-Hydrazinyl-3-methylquinoline | 1-Nitropropane | 1-Ethyl-4-methyl- nih.govnih.govnih.govtriazolo[4,3-a]quinoline | Polyphosphoric acid, 130 °C |

Alternative pathways to 1,2,4-triazolo[4,3-a]quinolines involve the initial conversion of the hydrazinyl group into a hydrazide or a hydrazone, followed by cyclization.

Cyclocondensation of Hydrazides: The reaction of 2-hydrazinyl-3-methylquinoline with one-carbon electrophiles like formic acid or carbon disulfide leads to the formation of triazoloquinolines. clockss.orgresearchgate.net

With Formic Acid: Refluxing 2-hydrazinyl-3-methylquinoline in formic acid results in the formation of an N-formylhydrazide intermediate. Subsequent intramolecular cyclization and dehydration yield the parent 4-methyl- nih.govnih.govnih.govtriazolo[4,3-a]quinoline. clockss.org

With Carbon Disulfide: In the presence of a base like potassium hydroxide, 2-hydrazinyl-3-methylquinoline reacts with carbon disulfide to form a dithiocarbazate salt. researchgate.net This intermediate can then undergo intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to afford 4-methyl- nih.govnih.govnih.govtriazolo[4,3-a]quinoline-1-thiol. researchgate.net

Oxidative Cyclization of Hydrazones: This method involves the condensation of 2-hydrazinyl-3-methylquinoline with an aldehyde or a keto acid to form a hydrazone, which is then cyclized under oxidative conditions. nih.govrsc.org A one-pot approach has been developed for the synthesis of 1-substituted- nih.govnih.govnih.govtriazolo[4,3-a]pyridines and their quinoline analogues. nih.govrsc.org For instance, the reaction of a 2-hydrazinoquinoline (B107646) with an α-keto acid in the presence of potassium iodide (KI) and an oxidant like tert-butyl hydroperoxide (TBHP) leads to the corresponding 1-substituted- nih.govnih.govnih.govtriazolo[4,3-a]quinoline. nih.gov The reaction proceeds via the formation of a hydrazone intermediate, which undergoes an iodine-catalyzed oxidative C-N bond formation to yield the fused triazole ring. nih.gov Electrosynthetic methods have also been employed for the oxidative cyclization of hydrazones to form triazolopyridinium salts, a strategy applicable to quinoline derivatives. researchgate.net

Generation of Pyrazole (B372694) Derivatives

The hydrazinyl group of 2-hydrazinyl-3-methylquinoline can react with 1,3-dielectrophiles to construct a five-membered pyrazole ring. This typically results in the formation of 1-(3-methylquinolin-2-yl)pyrazoles.

The condensation of hydrazines with β-ketonitriles is a versatile and widely used method for the synthesis of 5-aminopyrazoles. This reaction proceeds smoothly with 2-hydrazinylquinolines. The reaction mechanism involves an initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the β-ketonitrile. This forms a hydrazone intermediate, which is rarely isolated. Subsequent intramolecular cyclization occurs via the attack of the other nitrogen atom on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.

For example, the reaction of 2-hydrazino-4-methylquinoline (B188251) with α-trifluoroacetylbenzyl cyanide at room temperature has been shown to afford the intermediate hydrazone, which can be characterized spectroscopically before its cyclization to the final 5-amino-1-(4-methylquinolin-2-yl)-3-trifluoromethylpyrazole product. This strategy is broadly applicable for the synthesis of various 5-amino-1-heteroarylpyrazoles.

The reaction of 2-hydrazinyl-3-methylquinoline with other carbonyl compounds and their acetal (B89532) equivalents provides further routes to pyrazole derivatives and other heterocyclic systems.

Reaction with β-Diketones: The reaction of 2-hydrazinyl-3-methylquinoxaline, a closely related heterocyclic hydrazine, with unsymmetrical β-diketones such as phenyl-1,3-butanedione has been shown to yield a mixture of regioisomeric 1-(3'-methylquinoxalin-2'-yl)pyrazoles. arkat-usa.org A similar reaction with 2-hydrazinyl-3-methylquinoline and a β-diketone like acetylacetone (B45752) (pentane-2,4-dione) would be expected to proceed via initial condensation to form a hydrazone, followed by intramolecular cyclization to yield 1-(3-methylquinolin-2-yl)-3,5-dimethylpyrazole. arkat-usa.orgekb.eg Interestingly, in the case of the quinoxaline (B1680401) analogue, minor formation of a triazoloquinoxaline product was also observed, suggesting a competing reaction pathway. arkat-usa.org

Reaction with Acetals: Acetals like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can serve as a one-carbon electrophile. The reaction of a hydrazino-heterocycle with DMF-DMA typically leads to the formation of a dimethylaminomethylenehydrazono intermediate. This intermediate can then be used for the synthesis of fused heterocyclic systems. For instance, subsequent reaction with a nucleophile can lead to displacement of the dimethylamino group and cyclization.

Formation of Other Fused Heterocyclic Scaffolds

Beyond the triazolo[4,3-a]quinoline system, 2-hydrazinyl-3-methylquinoline is a precursor to other fused heterocyclic architectures, most notably isomeric pyrazoloquinoline systems.

The synthesis of pyrazolo[3,4-b]quinolines is a well-established derivatization pathway. mdpi.com This isomeric scaffold is often prepared from 2-chloroquinoline (B121035) derivatives, which are themselves precursors to 2-hydrazinylquinolines. A common route involves the reaction of 2-chloro-3-formylquinolines or 2-chloro-3-cyanoquinolines with hydrazine hydrate (B1144303). mdpi.com The reaction with the formyl derivative proceeds via formation of the corresponding hydrazone, followed by an intramolecular nucleophilic attack of the endocyclic quinoline nitrogen onto the imine carbon with subsequent aromatization. Alternatively, starting from a 2-oxo-quinoline-3-carbonitrile, reaction with hydrazine hydrate can directly yield a 3-aminopyrazolo[3,4-b]quinoline derivative. nih.govnih.gov

Another important fused system accessible from related precursors is the pyrazolo[1,5-a]quinoline scaffold. nih.gov The synthesis of these compounds can be achieved via a [3+2] cycloaddition reaction. For example, N-aminoquinolines react with suitable two-carbon components to build the pyrazole ring fused at the 1,2-position of the quinoline. nih.gov This approach highlights the versatility of the hydrazino functionality (or its N-amino tautomer) in constructing a variety of fused heterocyclic systems with distinct substitution patterns and connectivity.

1,3,4-Oxadiazolines, Azetidin-2-ones, Coumarins, 1,3-Thiazolidin-4-ones, 1,3-Benzothiazin-4-ones

The hydrazinyl group in 2-hydrazinyl-3-methylquinoline serves as a versatile starting point for the construction of various five- and six-membered heterocyclic rings through cyclocondensation reactions.

1,3,4-Oxadiazolines/Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from 2-hydrazinyl-3-methylquinoline typically proceeds via a two-step sequence. First, the hydrazinyl group is acylated by reacting with a carboxylic acid, acid chloride, or ester to form an N,N'-diacylhydrazine intermediate. nih.gov This intermediate is then subjected to cyclodehydration using reagents like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govrsc.org A variety of methods for this cyclization have been developed, including the use of triphenylphosphine (B44618) and trichloroisocyanuric acid in mechanochemical synthesis or direct annulation with methyl ketones using a potassium carbonate base. organic-chemistry.org

Azetidin-2-ones: The formation of azetidin-2-ones, also known as β-lactams, can be achieved through the Staudinger [2+2] cycloaddition. mdpi.com In this pathway, 2-hydrazinyl-3-methylquinoline is first condensed with an aromatic aldehyde to form the corresponding hydrazone (a Schiff base). This intermediate then undergoes a cycloaddition reaction with a ketene, which is typically generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine. orientjchem.orgisca.me This reaction leads to the formation of a 1-amino-azetidin-2-one derivative bearing the 3-methylquinolin-2-yl moiety. mdpi.comorientjchem.org

Coumarins: While 2-hydrazinyl-3-methylquinoline is not a direct precursor for the coumarin (B35378) nucleus itself, its hydrazinyl group can be readily reacted with coumarin derivatives containing an electrophilic center. For instance, condensation of 2-hydrazinyl-3-methylquinoline with a coumarin bearing a keto group, such as 3-acetylcoumarin, in a suitable solvent like ethanol (B145695), yields a coumarin-hydrazone conjugate. rdd.edu.iq Such reactions are common for creating hybrid molecules that incorporate the structural features of both parent compounds. binghamton.edunih.gov

1,3-Thiazolidin-4-ones: The synthesis of 1,3-thiazolidin-4-ones involves a cyclocondensation reaction. The initial step is the formation of a hydrazone by reacting 2-hydrazinyl-3-methylquinoline with a selected aldehyde or ketone. nih.gov The resulting hydrazone is then treated with a mercapto-carboxylic acid, most commonly thioglycolic acid. This reaction proceeds via nucleophilic attack of the sulfur atom on the imine carbon, followed by intramolecular cyclization and dehydration to afford the 2,3-disubstituted 1,3-thiazolidin-4-one ring system. researchgate.net

1,3-Benzothiazin-4-ones: The construction of a 1,3-benzothiazin-4-one scaffold linked to the quinoline core can be envisioned through a multi-step process. Following the established synthesis pathways, 2-hydrazinyl-3-methylquinoline can be converted into a Schiff base intermediate via condensation with an aromatic aldehyde. easpublisher.com This intermediate can then be coupled with thiosalicylic acid in a solvent like toluene (B28343) at reflux, leading to the formation of a complex molecule featuring both the quinoline and the 1,3-benzothiazin-4-one moieties. easpublisher.comnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring of 2-hydrazinyl-3-methylquinoline is susceptible to both electrophilic and nucleophilic substitution, with the regioselectivity of these reactions being governed by the electronic effects of the existing substituents.

The hydrazinyl (-NHNH₂) group at the C2 position and the methyl (-CH₃) group at the C3 position are both electron-donating groups. They activate the quinoline ring system, particularly the benzene (B151609) portion (the "benzo" part of the quinoline), towards electrophilic attack. This directing effect would channel incoming electrophiles primarily to the C5 and C7 positions.

Conversely, the pyridine (B92270) part of the quinoline ring is inherently electron-deficient, making it more susceptible to nucleophilic attack, especially if a good leaving group is present or if the ring is further activated by a strong electron-withdrawing group. nih.govmdpi.com Nucleophilic aromatic substitution of hydrogen (SNArH or VNS) can occur at positions ortho or para to a nitro group, should one be introduced onto the ring. nih.gov

Functionalization of the Quinoline Backbone

Modern synthetic methods offer pathways for the direct functionalization of the quinoline backbone, often through C-H bond activation, providing alternatives to classical substitution reactions. rsc.org These strategies allow for the precise introduction of new functional groups, expanding the chemical diversity of quinoline derivatives. nih.gov

For 2-hydrazinyl-3-methylquinoline, transition-metal-catalyzed cross-coupling reactions could be employed to forge new carbon-carbon or carbon-heteroatom bonds at various positions on the quinoline ring. For example, methods developed for the C(sp³)–H functionalization of 2-methylquinolines could potentially be adapted. nih.govresearchgate.net Furthermore, strategies involving hydride transfer have been used to construct functionalized 3-aryl quinolines from isoquinoline (B145761) precursors, highlighting the diverse reactivity of quinoline-like scaffolds. rsc.org Such approaches could theoretically be applied to modify the quinoline core of 2-hydrazinyl-3-methylquinoline, although the reactive hydrazinyl group might require a protection strategy during these transformations.

Oxidation and Reduction Pathways of Hydrazinylquinolines

The 2-hydrazinyl-3-methylquinoline molecule possesses multiple sites that can undergo oxidation or reduction, including the hydrazinyl group and the quinoline ring system.

Oxidation: The hydrazinyl moiety is readily oxidized. Mild oxidation can lead to the formation of a diazenylquinoline derivative. More vigorous oxidation can result in the cleavage of the C-N bond and elimination of nitrogen gas (N₂), yielding 3-methylquinoline (B29099). The nitrogen atom within the quinoline ring can also be oxidized, typically by a peroxy acid, to form the corresponding quinoline N-oxide. researchgate.net

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation, for example using hydrogen gas with a palladium, platinum, or nickel catalyst, can reduce the pyridine portion of the ring system to yield 2-hydrazinyl-3-methyl-1,2,3,4-tetrahydroquinoline. Under more forcing conditions, the benzene ring may also be reduced. Alternatively, specific reducing agents could potentially cleave the N-N bond of the hydrazinyl group to yield 2-amino-3-methylquinoline.

Synthetic Utility and Advanced Applications of 2 Hydrazinyl 3 Methylquinoline Derivatives

Building Blocks for Complex Molecular Architectures

2-Hydrazinyl-3-methylquinoline serves as a versatile and highly reactive building block in organic synthesis, enabling the construction of intricate molecular structures. Its bifunctional nature, possessing both a nucleophilic hydrazinyl group and a quinoline (B57606) core, allows for a variety of chemical transformations. This dual reactivity is instrumental in the synthesis of fused heterocyclic systems and advanced functional materials.

Precursors for Advanced Quinoline Derivatives

The hydrazinyl group at the C2 position of the quinoline ring is a key functional group that acts as a powerful nucleophile, making 2-hydrazinyl-3-methylquinoline an excellent precursor for the synthesis of more complex, fused heterocyclic systems. One of the most significant applications is in the synthesis of pyrazolo[3,4-b]quinolines. These compounds are formed through the cyclization reaction of 2-hydrazinylquinolines with various reagents. mdpi.comresearchgate.netiiste.org

For instance, the reaction of 2-hydrazinylquinoline derivatives with active methylene (B1212753) compounds, such as β-ketoesters or malononitrile, leads to the formation of the pyrazole (B372694) ring fused to the quinoline core. iiste.org This reaction provides a straightforward and efficient route to a class of compounds that has garnered significant interest due to their diverse biological and photophysical properties. researchgate.netmdpi.com The general scheme for this transformation allows for the introduction of various substituents on the pyrazole ring, depending on the choice of the cyclizing agent, thus enabling the fine-tuning of the final molecule's properties. mdpi.com

The synthesis of pyrazolo[3,4-b]quinolines is a well-established strategy that highlights the utility of 2-hydrazinylquinolines as foundational scaffolds in medicinal and materials chemistry. mdpi.commdpi.com

Table 1: Examples of Reagents Used for Synthesis of Pyrazolo[3,4-b]quinolines from Hydrazinylquinolines

| Reactant for Cyclization | Resulting Derivative | Reference |

|---|---|---|

| β-Ketoesters | Substituted Pyrazolo[3,4-b]quinolones | mdpi.com |

| Malononitrile | 3-Amino-pyrazolo[3,4-b]quinolines | iiste.org |

| Unsaturated Ketones | Substituted Pyrazolo[3,4-b]quinolines | mdpi.com |

Construction of Porous Materials

The rigid and planar structure of the quinoline moiety makes it an attractive component for the construction of porous materials such as Covalent Organic Frameworks (COFs) and other porous organic polymers. nih.govresearchgate.netacs.orgresearchgate.netrsc.org While direct incorporation of 2-hydrazinyl-3-methylquinoline into COF structures is an area of ongoing research, the synthesis of quinoline-based organic frameworks (QOFs) demonstrates the potential of quinoline derivatives as building blocks for such materials. nih.govacs.orgresearchgate.net

These porous materials are synthesized by linking quinoline-based building units through strong covalent bonds, often utilizing reactions like Sonogashira coupling or multicomponent reactions like the Doebner reaction. nih.govacs.orgresearchgate.netrsc.org The resulting frameworks can exhibit high porosity, crystallinity, and stability, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.netrsc.org

The reactive hydrazinyl group of 2-hydrazinyl-3-methylquinoline offers a potential linkage point for polymerization reactions. For example, condensation with multifunctional aldehydes or ketones could, in principle, lead to the formation of hydrazone-linked COFs. These linkages are known for their dynamic nature, which can sometimes allow for self-healing and error correction during the synthesis of crystalline frameworks. The incorporation of the quinoline unit would impart desirable photophysical and chemical properties to the final porous material. nih.govresearchgate.net

Applications in Coordination Chemistry

Coordination compounds are molecules that contain a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. libretexts.orglibretexts.org The synthesis of stable metal complexes is crucial in various fields, including catalysis, materials science, and bioinorganic chemistry. jptcp.comresearchgate.net

Ligand Design for Metal Complexes

The 2-hydrazinyl-3-methylquinoline scaffold is a valuable platform for designing polydentate ligands for metal complexes. jptcp.comasianpubs.org The hydrazinyl group can be readily condensed with a variety of carbonyl compounds (aldehydes and ketones) to form hydrazone derivatives. jptcp.comnih.govchemistryjournal.net These hydrazones are highly effective chelating agents for a wide range of transition metal ions. jptcp.comresearchgate.netchemistryjournal.netmdpi.com

The resulting hydrazone ligand can coordinate with a metal ion through the imine nitrogen and, depending on the structure of the aldehyde or ketone used, other donor atoms such as oxygen or sulfur. jptcp.comchemistryjournal.net The quinoline ring itself contains a nitrogen atom which can also participate in coordination, allowing for the formation of stable bidentate or tridentate complexes. This versatility enables the synthesis of metal complexes with varied geometries and electronic properties. asianpubs.orgmdpi.com

For example, a ligand synthesized from 2-hydrazinyl-3-methylquinoline and a hydroxy-substituted aldehyde could coordinate to a metal center through the quinoline nitrogen, the imine nitrogen, and the deprotonated phenolic oxygen, forming a stable tridentate complex. jptcp.com The specific coordination mode and the resulting properties of the metal complex can be systematically modified by changing the substituents on either the quinoline core or the appended carbonyl compound.

Table 2: Potential Donor Sites in Hydrazone Derivatives of 2-Hydrazinyl-3-methylquinoline for Metal Coordination

| Donor Atom/Group | Location | Role in Coordination |

|---|---|---|

| Quinoline Nitrogen | Quinoline Ring | Acts as a Lewis base, potential coordination site. mdpi.com |

| Imine Nitrogen (-C=N-) | Hydrazone Linkage | Primary coordination site for metal ions. jptcp.comchemistryjournal.net |

| Carbonyl Oxygen (-C=O) | Hydrazone Linkage (Amide form) | Can coordinate in its enolic form as a deprotonated oxygen. mdpi.com |

Role in Materials Science and Technology

The unique electronic and photophysical properties of the quinoline ring system make its derivatives highly valuable in the field of materials science. nih.govpreprints.org These properties, which can be tuned through chemical modification, are exploited in the development of advanced functional materials.

Development of Fluorescent Probes and Sensors

Quinoline derivatives, particularly those with extended π-conjugation, often exhibit strong fluorescence. rsc.orgrsc.orgmdpi.com This property is central to their application as fluorescent probes and sensors for the detection of various analytes, such as metal ions and small molecules. rsc.orgmdpi.commdpi.com

The pyrazolo[3,4-b]quinoline scaffold, which can be synthesized from 2-hydrazinyl-3-methylquinoline, is a prominent example of a fluorophore used in sensor design. mdpi.com These compounds can be functionalized with specific recognition units (chelators) that can selectively bind to a target analyte. mdpi.com Upon binding, a change in the photophysical properties of the fluorophore, such as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence, can be observed. rsc.orgmdpi.com

For instance, a pyrazolo[3,4-b]quinoline derivative functionalized with a dipicolylamine chelator has been successfully employed as a selective fluorescent sensor for zinc ions (Zn²⁺). mdpi.com The binding of Zn²⁺ to the chelator restricts the photoinduced electron transfer (PET) process, leading to a significant enhancement of the fluorescence quantum yield. mdpi.com The sensitivity and selectivity of such sensors can be finely tuned by modifying the structure of both the quinoline-based fluorophore and the attached receptor unit, making them powerful tools for analytical and biological applications. rsc.orgrsc.orgmdpi.com

Table 3: Characteristics of Quinoline-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]quinoline with dipicolylamine | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) via PET inhibition | mdpi.com |

| Quinoline derivative | Fe³⁺ | Fluorescence Quenching via complex formation | rsc.org |

Components in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are a significant class of compounds in the development of materials for Organic Light-Emitting Diodes (OLEDs) due to their inherent electronic and luminescent properties. researchgate.netresearchgate.net These devices operate by converting electrical energy into light through the electroluminescence of organic materials. ossila.com A typical OLED structure consists of several layers, including a hole transfer layer (HTL), an emissive layer, and an electron transfer layer (ETL), sandwiched between two electrodes. jmaterenvironsci.comdergipark.org.tr The efficiency and color of the emitted light are critically dependent on the molecular structure of the organic compounds used in the emissive layer. ossila.com

While direct applications of 2-hydrazinyl-3-methylquinoline in OLEDs are not extensively documented, the broader family of quinoline derivatives, particularly metal complexes like Tris-(8-hydroxyquinolinato) aluminum (Alq3), are benchmark materials used as fluorescent emitters and electron transporters in OLEDs. researchgate.netdergipark.org.tr The quinoline moiety provides a rigid, planar structure with favorable charge transport capabilities. The hydrazinyl group in 2-hydrazinyl-3-methylquinoline offers a reactive site that can be used to synthesize more complex ligands or to incorporate the quinoline unit into larger molecular or polymeric systems designed for OLED applications.

Derivatives can be engineered to act as hosts, fluorescent emitters, or components of thermally activated delayed fluorescence (TADF) systems. ossila.com For instance, the formation of hydrazones or coordination complexes with metals like iridium(III) or platinum(II) through the hydrazinyl group could yield phosphorescent emitters, which are capable of harvesting both singlet and triplet excitons and thus achieving higher internal quantum efficiencies. ossila.com The methyl group at the 3-position can subtly tune the electronic properties and solid-state packing of the molecule, which in turn influences the emission wavelength and device performance. mdpi.com

Use in Dyes, Pigments, and Polymeric Materials

The quinoline ring system is a well-established chromophore found in a variety of synthetic dyes. researchgate.net Its extended π-conjugated system is responsible for absorbing and emitting light in the visible spectrum. Quinoline is a key component in the manufacture of dyes such as cyanine (B1664457) blue pigments and photosensitive pigments. researchgate.net Specific examples of commercial dyes synthesized from quinoline derivatives include C.I. Acid Yellow 3 and C.I. Solvent Yellow 33. researchgate.net

The 2-hydrazinyl-3-methylquinoline molecule possesses features that make it a valuable precursor for dye synthesis. The hydrazinyl (-NHNH2) group is a reactive functional group that can readily undergo condensation reactions with aldehydes and ketones to form stable hydrazones. This reaction provides a straightforward method for covalently linking the quinoline chromophore to other molecules or surfaces. This versatility allows for the creation of a wide range of colored compounds with tailored properties for applications in textiles, printing, and coatings. researchgate.net

In the realm of polymeric materials, 2-hydrazinyl-3-methylquinoline can be utilized as a functional monomer or a modifying agent. The reactive hydrazinyl group enables its incorporation into polymer chains through condensation polymerization or by grafting it onto existing polymer backbones. For example, it can be reacted with di-aldehyde or di-ketone monomers to produce polymers containing quinoline units in the main chain. Such polymers may exhibit interesting optical, thermal, or electronic properties. The hydrolysis of poly(2-oxazoline)s to yield poly(ethylene imine)s creates a backbone with primary amine groups that could potentially be modified with quinoline derivatives for specific applications. mdpi.com

Analytical Chemistry Applications

In analytical chemistry, the detection and quantification of specific classes of molecules in complex mixtures often require a chemical modification step known as derivatization. This process involves reacting the target analyte with a reagent to form a new compound (a derivative) that has more favorable properties for separation and detection.

Derivatization Agent in Liquid Chromatography-Mass Spectrometry (LC-MS)

The closely related compound, 2-hydrazinoquinoline (B107646) (HQ), has been successfully developed and utilized as a novel derivatization agent for the analysis of small molecules by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govumn.edunih.gov LC-MS is a powerful analytical technique that separates compounds based on their physicochemical properties and then identifies them based on their mass-to-charge ratio. However, certain classes of important biological molecules, such as short-chain carboxylic acids, aldehydes, and ketones, can be challenging to analyze directly due to their high polarity, low molecular weight, and poor ionization efficiency. nih.gov

Derivatization with a reagent like 2-hydrazinoquinoline addresses these challenges. The addition of the quinoline group to the target analyte significantly increases its hydrophobicity. nih.gov This enhanced hydrophobicity leads to better retention and separation on commonly used reversed-phase LC columns. nih.govumn.edu Furthermore, the quinoline ring, being a nitrogen-containing aromatic system, is readily protonated, which significantly enhances the ionization efficiency of the derivative in the electrospray ionization (ESI) source of the mass spectrometer, leading to much lower detection limits. umn.edu The chemistry employed for 2-hydrazinoquinoline is directly applicable to 2-hydrazinyl-3-methylquinoline, with the methyl group providing a minor structural modification that could further enhance hydrophobicity.

2-hydrazinoquinoline (HQ) has proven to be a versatile derivatization agent capable of reacting with multiple classes of metabolites simultaneously. nih.govsemanticscholar.org This is a significant advantage in metabolomics studies where a comprehensive profile of metabolic changes is desired. nih.gov

Carbonyl Compounds (Aldehydes and Ketones): The hydrazinyl group of HQ reacts with the carbonyl group of aldehydes and ketones through a condensation reaction to form a stable Schiff base, specifically a hydrazone. umn.eduresearchgate.net This reaction is highly specific and efficient, allowing for the sensitive detection of important carbonyl-containing metabolites that might be present at low concentrations in biological samples like urine, serum, and tissue extracts. nih.govumn.edu

Carboxylic Acids: HQ also reacts with the carboxyl group of carboxylic acids, a reaction attributed to esterification. nih.govumn.edu This allows for the simultaneous analysis of key metabolic organic acids alongside aldehydes and ketones in a single LC-MS run. nih.gov This dual reactivity makes HQ superior to other derivatization agents that are typically specific to only one functional group. umn.edu

The utility of this approach has been demonstrated in the metabolomic investigation of diabetic ketoacidosis, where HQ derivatization enabled the identification of numerous metabolites associated with the disruption of nutrient and energy metabolism. nih.govresearchgate.net

The following table summarizes the advantages of using a 2-hydrazinoquinoline-based derivatization strategy for LC-MS analysis.

| Feature | Benefit |

| Increased Hydrophobicity | Improves chromatographic retention and separation on reversed-phase columns. nih.gov |

| Enhanced Ionization | The quinoline moiety is easily protonated, leading to a stronger signal in the mass spectrometer and lower detection limits. umn.edu |

| Broad Reactivity | Reacts with both carbonyls (aldehydes, ketones) and carboxylic acids. nih.gov |

| Simultaneous Analysis | Enables the measurement of multiple classes of metabolites in a single analytical run, ideal for metabolomics. nih.govsemanticscholar.org |

| Compatibility | Effective for derivatizing metabolites in complex biological matrices like urine, serum, and tissue extracts. umn.edu |

Dynamic Combinatorial Chemistry

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions, such as receptors for molecular recognition or inhibitors for biological targets. kiku.dknih.gov This approach utilizes reversible chemical reactions to generate a library of interconverting molecules, known as a dynamic combinatorial library (DCL). researchgate.net The composition of the library is under thermodynamic control, and in the presence of a target molecule (a template), the equilibrium shifts to amplify the library members that bind most strongly to the template. uni-saarland.de

The formation of hydrazones from the reaction of a hydrazine (B178648) with an aldehyde or ketone is one of the most successful and widely used reversible reactions in DCC. kiku.dknih.gov The reaction is reversible under mildly acidic conditions, allowing the library members to continuously exchange components and evolve in response to a template. nih.gov

2-Hydrazinyl-3-methylquinoline is an ideal building block for constructing DCLs. It possesses two key features:

A Reactive Hydrazine Moiety: This group can participate in reversible hydrazone formation with a variety of aldehyde- and ketone-containing building blocks. kiku.dk

A Heterocyclic Scaffold: The 3-methylquinoline (B29099) unit provides a defined three-dimensional structure and can engage in non-covalent interactions, such as π-stacking, with other molecules or a target template.

By combining 2-hydrazinyl-3-methylquinoline with a library of di-aldehydes, for example, a DCL of macrocyclic hydrazones can be generated. kiku.dkresearchgate.net The distribution and structure of the resulting macrocycles can be influenced by the geometry of the building blocks and the presence of a template that can selectively stabilize a specific library member. This strategy allows for the efficient identification of new host molecules or ligands without the need to synthesize and test each potential candidate individually. uni-saarland.de

Spectroscopic and Structural Characterization of 2 Hydrazinyl 3 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon atomic framework. For 2-hydrazinyl-3-methylquinoline, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-hydrazinyl-3-methylquinoline is expected to show distinct signals corresponding to the protons of the methyl group, the aromatic quinoline (B57606) core, and the hydrazinyl moiety. The aromatic region typically displays a set of multiplets for the protons on the benzo-fused ring (H5, H6, H7, H8) and a singlet for the proton at the C4 position. The methyl group at C3 gives rise to a characteristic singlet in the upfield region, typically around 2.3-2.5 ppm. The protons of the hydrazinyl group (-NHNH₂) are exchangeable and may appear as broad singlets; their chemical shift can vary depending on the solvent and concentration.

In a related derivative, 2-methyl quinoline-4-carboxylic acid hydrazide, the protons are well-characterized, providing a reference for the quinoline ring system. researchgate.net For instance, in derivatives of quinoline, the aromatic protons often appear in the range of δ 7.5–8.1 ppm. durham.ac.uk The specific chemical shifts for the parent 3-methylquinoline (B29099) provide a baseline for the signals of the quinoline core. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for 2-Hydrazinyl-3-methylquinoline

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (at C3) | ~2.4 | Singlet |

| H4 | ~7.8 | Singlet |

| H5, H6, H7, H8 | 7.5 - 8.1 | Multiplets |

| NH₂ (hydrazinyl) | Variable (e.g., 3.8-4.5) | Broad Singlet |

Note: Expected values are based on the analysis of structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for 2-hydrazinyl-3-methylquinoline would show ten distinct signals. The methyl carbon appears at the highest field (lowest chemical shift), typically around 15-20 ppm. The carbons of the quinoline ring system resonate in the aromatic region (approximately 120-150 ppm). The C2 carbon, being directly attached to the electron-donating hydrazinyl group, and the C8a and C4a carbons at the ring junction, are expected at the lower field end of this range.

Spectral data for precursors like 2-methylquinoline (B7769805) and 3-methylquinoline show the typical chemical shifts for the quinoline core, with the C2 carbon in 2-methylquinoline appearing around 158 ppm and the C3 carbon in 3-methylquinoline around 135 ppm. spectrabase.comspectrabase.com The presence of the hydrazinyl group at the C2 position is expected to significantly influence the chemical shift of C2, C3, and C4.

Table 2: Expected ¹³C NMR Chemical Shifts for 2-Hydrazinyl-3-methylquinoline

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (at C3) | ~18 |

| C3 | ~125 |

| C4 | ~137 |

| Aromatic CHs (C5, C6, C7, C8) | 122 - 130 |

| Quaternary Carbons (C4a, C8a) | 128 - 148 |

Note: Expected values are based on the analysis of structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through two or three bonds. sdsu.edu For 2-hydrazinyl-3-methylquinoline, COSY would show correlations among the coupled protons of the aromatic ring (H5, H6, H7, H8), helping to assign their specific positions. No correlation would be expected between the C4-H proton and the C3-methyl protons, as they are separated by four bonds.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is invaluable for assigning carbon signals based on their known proton assignments. For example, the singlet at ~2.4 ppm in the ¹H spectrum would correlate to the carbon signal at ~18 ppm in the ¹³C spectrum, confirming the methyl group's assignment.

The methyl protons (¹H) correlating to the C3 and C2 carbons (¹³C).

The H4 proton (¹H) correlating to C2, C3, C5, and C8a carbons (¹³C).

The hydrazinyl protons (¹H) correlating to the C2 carbon (¹³C).

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural proof of 2-hydrazinyl-3-methylquinoline. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-hydrazinyl-3-methylquinoline is characterized by several key absorption bands.

The most prominent features are the stretching vibrations of the hydrazinyl group. Typically, the N-H stretching vibrations of the -NH₂ group appear as two distinct bands in the region of 3350-3150 cm⁻¹. The N-H bending vibration is usually observed around 1620-1580 cm⁻¹.

The aromatic quinoline ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring. The methyl group will show characteristic C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for 2-Hydrazinyl-3-methylquinoline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Hydrazine) | 3350 - 3150 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | Medium-Weak |

| N-H Bend (Hydrazine) | 1620 - 1580 | Medium-Strong |

Note: Based on general values for the specified functional groups. Data for related hydrazone derivatives supports these assignments. durham.ac.ukresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For 2-hydrazinyl-3-methylquinoline (C₁₀H₁₁N₃), the exact molecular weight is 173.0953 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺, at m/z 174.1026. uni.lu Other adducts, such as with sodium [M+Na]⁺, may also be detected. uni.lu Mass spectrometry is also a powerful tool for analyzing derivatives. For example, LC-MS has been used to analyze products from reactions involving 2-hydrazinoquinoline (B107646), demonstrating its utility in complex mixtures. durham.ac.uknih.gov Furthermore, 2-hydrazinoquinoline has been employed as a reactive matrix in MALDI-MS for the detection of carbonyl compounds. nih.gov

The fragmentation pattern in tandem MS (MS/MS) can offer structural information. For 2-hydrazinyl-3-methylquinoline, common fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃) or the entire hydrazinyl radical (•N₂H₃) from the molecular ion.

Table 4: Predicted Mass Spectrometry Data for 2-Hydrazinyl-3-methylquinoline

| Adduct / Ion | Calculated m/z | Source |

|---|---|---|

| [M]⁺ | 173.0947 | uni.lu |

| [M+H]⁺ | 174.1026 | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The quinoline ring system is an extended chromophore, and its UV-Vis spectrum is expected to show multiple absorption bands.

The spectrum of quinoline derivatives typically exhibits strong absorptions corresponding to π → π* transitions. researchgate.net For 2-hydrazinoquinoline, absorption maxima are observed, and these can be influenced by the solvent. nih.gov The introduction of the methyl group at the C3 position and the hydrazinyl group at the C2 position on the quinoline core will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule. The hydrazinyl group, with its lone pair of electrons, acts as an auxochrome, which can enhance and shift the absorption bands. Studies on the biodegradation of quinoline have utilized UV-Vis spectroscopy to monitor the concentrations of quinoline and its metabolites, highlighting the distinct spectral properties of these compounds. nih.gov

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone analytical method in materials science and chemistry for determining the atomic and molecular structure of a crystal. By irradiating a sample with X-rays and analyzing the diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice.

For derivatives of 2-hydrazinyl-3-methylquinoline, SC-XRD studies have been crucial in confirming their synthesized structures. For instance, the analysis of a derivative, 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, revealed that it crystallizes in the monoclinic space group Cc. nih.gov The quinoline ring system in this compound is nearly flat, and it adopts an E configuration with respect to the hydrazonic N=C bond. nih.gov Another derivative, 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline, was also characterized using this method. nih.gov Its crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. nih.gov

These studies confirm the molecular geometry and reveal the subtle effects of different substituents on the quinoline core. The detailed crystallographic data obtained from such analyses are fundamental for understanding structure-property relationships.

Table 1: Crystallographic Data for Selected 2-Hydrazinylquinoline Derivatives

| Parameter | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline nih.gov | 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline nih.gov |

|---|---|---|

| Molecular Formula | C₁₆H₁₂ClN₃ | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 281.74 g/mol | 245.28 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | P2₁/n |

| a (Å) | 16.9416 (13) | 10.134 (3) |

| b (Å) | 6.5519 (5) | 11.238 (3) |

| c (Å) | 12.4430 (10) | 11.171 (3) |

| β (°) | 94.133 (3) | 100.27 (1) |

| Volume (ų) | 1377.3 (2) | 1252.3 (6) |

| Z | 4 | 4 |

| Final R indices | R₁ = 0.0455 | R = 0.044 |

This table is interactive. You can sort and filter the data.

Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD, used for the characterization of microcrystalline materials. wikipedia.org Instead of a single, large crystal, PXRD analyzes a powder containing a vast number of tiny, randomly oriented crystallites. wikipedia.org The resulting diffraction pattern, or diffractogram, serves as a unique "fingerprint" for a specific crystalline phase. wikipedia.org

The primary applications of PXRD in the context of 2-hydrazinyl-3-methylquinoline and its derivatives include:

Phase Identification: Comparing the experimental diffractogram to databases allows for the rapid identification of the synthesized compound and can confirm if the correct crystalline form has been produced.

Purity Assessment: The presence of sharp peaks corresponding to impurities or unreacted starting materials can be easily detected.

Crystallinity Analysis: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity. Broad peaks may suggest an amorphous or poorly crystalline material.

Lattice Parameter Refinement: While less precise than SC-XRD, PXRD data can be used to refine the unit cell parameters of a known structure. wikipedia.org

A typical PXRD analysis would present the diffracted X-ray intensity as a function of the scattering angle (2θ), with peaks corresponding to the various crystal planes according to Bragg's Law. wikipedia.org

Other Characterization Methods

Beyond diffraction techniques, a suite of other analytical methods is employed to provide a comprehensive characterization of new chemical entities.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula. A close match between the experimental and calculated values (typically within ±0.4%) is a crucial indicator of the sample's purity. For novel s-triazine hydrazone derivatives, elemental analysis results were found to be in full agreement with the proposed structures. mdpi.com

Table 2: Theoretical vs. Experimental Elemental Analysis Data for 2-Hydrazinyl-3-methylquinoline (C₁₀H₁₁N₃)

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 69.34 | 69.28 |

| Hydrogen (H) | 6.40 | 6.45 |

| Nitrogen (N) | 24.26 | 24.21 |

This table presents a hypothetical comparison to illustrate the application of elemental analysis.

Thermal analysis encompasses techniques where a material's physical properties are measured as a function of temperature. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis is invaluable for determining the thermal stability of a compound, identifying decomposition temperatures, and detecting the presence of solvent molecules (like water or ethanol) in the crystal lattice, which would be lost upon heating.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. The resulting thermogram provides data on melting points and the enthalpy associated with these transitions.

Together, TGA and DSC offer a complete picture of the thermal behavior of 2-hydrazinyl-3-methylquinoline and its derivatives, which is critical for understanding their stability and potential applications.

Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful duo for surface analysis. uio.no

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its morphology. uio.no This technique reveals information about the particle size, shape, and surface texture of the crystalline powder. uio.nonih.gov

Energy Dispersive X-ray Spectroscopy (EDX): As the electron beam interacts with the sample, it causes the emission of X-rays with energies characteristic of the elements present. youtube.com The EDX detector analyzes these X-rays to provide a qualitative and semi-quantitative elemental analysis of the sample's surface. youtube.comnih.gov For an organic compound like 2-hydrazinyl-3-methylquinoline, EDX would be used to confirm the presence of carbon and nitrogen and to verify the absence of any unexpected elemental impurities. tees.ac.uk

This combined technique is crucial for confirming the surface-level elemental composition and visualizing the physical form of the synthesized material. nih.gov

Fluorescence Spectroscopy

The fluorescence properties of 2-hydrazinyl-3-methylquinoline are intrinsically linked to its role as a precursor in the synthesis of a highly fluorescent class of compounds known as 1H-pyrazolo[3,4-b]quinolines. mdpi.comnih.gov While detailed spectroscopic studies focusing solely on 2-hydrazinyl-3-methylquinoline are not extensively available in the reviewed literature, the pronounced emissive characteristics of its cyclized derivatives have been a subject of significant research interest. nih.govuj.edu.pl These derivatives are noted for their strong fluorescence in solution and even in the solid state, which has led to their application as fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs). nih.govuj.edu.pl

The photophysical behavior of these compounds is governed by the interplay of their electronic structure and the surrounding environment. The core 1H-pyrazolo[3,4-b]quinoline system forms the fundamental chromophore, and its fluorescence characteristics are modulated by the nature and position of various substituents, as well as the polarity of the solvent.

A pertinent example that illustrates the fluorescence behavior of this class of compounds is a donor-acceptor 1H-pyrazolo[3,4-b]quinoline derivative, referred to as PQPc. nih.gov Investigations into the photophysical properties of PQPc reveal a strong dependence on the solvent environment. The compound displays absorption maxima in the UV-Vis region, with the long-wavelength band appearing around 390 nm. nih.gov The fluorescence emission is observed in the range of 460–480 nm, with the exact maximum being solvent-dependent. nih.gov

A notable characteristic of PQPc is the decrease in its fluorescence quantum yield with an increase in solvent polarity. nih.gov This phenomenon is attributed to the formation of a photoinduced electron transfer (PET) state, which provides a non-radiative deactivation pathway for the excited state. In non-polar solvents, the quantum yield is at its highest, while in highly polar solvents, it is significantly quenched. nih.gov For instance, the quantum yield of PQPc is 12.87% in n-hexane, which drops to 0.75% in the highly polar solvent acetonitrile. nih.gov This solvatochromic behavior, where the emission maximum shifts with solvent polarity, points to an excited state with a significant charge-transfer character. nih.gov This is a common feature for phenyl-substituted pyrazoloquinolines. nih.gov

The introduction of metal cations can significantly influence the fluorescence of these derivatives. In the case of PQPc, the addition of certain divalent metal ions leads to a substantial enhancement of fluorescence intensity. nih.gov This is particularly evident with the addition of zinc ions (Zn²⁺), which results in a 13-fold increase in the fluorescence quantum yield in acetonitrile, from 0.75% to 9.92%. nih.gov This effect is attributed to the inhibition of the PET process upon complexation with the metal ion, which closes the non-radiative decay channel and enhances the radiative emission. The binding of the metal ion to the pyrazoloquinoline derivative forms a more rigid structure, which can also contribute to the increase in fluorescence.

The detailed photophysical data for the PQPc derivative in various solvents are presented in the table below.

| Solvent | Absorption Max (λabs) [nm] | Fluorescence Max (λfl) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φf) [%] |

|---|---|---|---|---|

| n-Hexane | 388 | 462 | 4321 | 12.87 |

| Toluene (B28343) | 392 | 468 | 4167 | 6.54 |

| Chloroform | 394 | 472 | 4202 | 3.12 |

| Ethyl Acetate | 390 | 475 | 4648 | 1.55 |

| Acetonitrile | 389 | 480 | 5042 | 0.75 |

Data for the PQPc derivative is sourced from a study by Gondek et al. (2024). nih.gov

The study of such derivatives provides valuable insights into the potential fluorescence properties of compounds derived from 2-hydrazinyl-3-methylquinoline. The ability to tune the emission wavelengths and quantum yields through substituent modification and solvent selection underscores the potential of this class of compounds in the development of advanced functional materials.

Computational Chemistry Studies on 2 Hydrazinyl 3 Methylquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been widely applied to the study of 2-hydrazinyl-3-methylquinoline derivatives to elucidate their geometric, electronic, and spectroscopic properties.

Geometric Optimization and Electronic Structure Analysis

DFT calculations, frequently employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in 2-hydrazinyl-3-methylquinoline derivatives. science.gov This process, known as geometric optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity, kinetic stability, and optical properties. science.govnih.gov A smaller gap generally implies higher reactivity. nih.gov

Table 1: Representative DFT-Calculated Parameters for a 2-Hydrazinyl-3-methylquinoline Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The values presented are illustrative and can vary depending on the specific derivative and the computational method used.

Prediction of Spectroscopic Properties (e.g., IR Frequencies)

DFT calculations can accurately predict the vibrational spectra (e.g., Infrared and Raman) of 2-hydrazinyl-3-methylquinoline derivatives. nih.gov By computing the harmonic vibrational frequencies, a theoretical spectrum is generated that can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. science.govnih.gov For instance, the characteristic stretching frequencies for N-H, C=N, and aromatic C-H bonds can be identified, which is invaluable for the structural characterization of newly synthesized compounds. nih.gov

Conformational Analysis (e.g., E/Z Isomerism of Hydrazones)

Hydrazone derivatives of 2-hydrazinyl-3-methylquinoline can exist as different spatial isomers, known as E (entgegen) and Z (zusammen) isomers, due to the restricted rotation around the C=N double bond. nih.gov DFT calculations are employed to perform conformational analysis and determine the relative stabilities of these isomers. nih.gov By optimizing the geometries of both E and Z forms and calculating their total energies, researchers can predict which isomer is thermodynamically more favorable and thus more likely to be observed. nih.gov This is of significant importance as different isomers can exhibit distinct biological activities. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme, to form a stable complex. uni-duesseldorf.de This method is extensively used in drug discovery to understand the interactions between potential drug candidates and their biological targets.

Prediction of Binding Modes and Interactions with Molecular Targets

Molecular docking simulations have been crucial in identifying potential biological targets for 2-hydrazinyl-3-methylquinoline derivatives and in predicting how they bind to these targets. sci-hub.se These studies have shown that these compounds can fit into the active sites of enzymes like DNA gyrase and various kinases. sci-hub.seresearchgate.net The simulations provide detailed insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For example, docking studies can pinpoint specific amino acid residues that form hydrogen bonds with the hydrazone moiety or the quinoline (B57606) nitrogen, providing a molecular basis for the observed biological activity. nih.gov This information is vital for the structure-based design of more potent and selective inhibitors. uni-duesseldorf.de

Table 2: Illustrative Molecular Docking Results for a 2-Hydrazinyl-3-methylquinoline Derivative with a Target Protein

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | TYR 23, LYS 55, HIS 101 |

| Key Interactions | Hydrogen bond with LYS 55, π-π stacking with HIS 101 |

Note: The values presented are for illustrative purposes and depend on the specific ligand, protein target, and docking software used.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) are computational modeling approaches that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. monash.edudergipark.org.tr

These models are built by calculating a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. dergipark.org.tr These descriptors are then correlated with experimental data on biological activity (e.g., IC50 values) or physical properties. pucrs.brnih.gov

For derivatives of 2-hydrazinyl-3-methylquinoline, QSAR studies have been utilized to identify the key structural features that govern their biological activities. researchgate.netnih.govnih.gov These models can predict the activity of novel, yet-to-be-synthesized compounds, thereby helping to prioritize synthetic efforts towards the most promising candidates. researchgate.net The models often reveal the importance of specific steric, electronic, and hydrophobic properties for the observed biological effects. dergipark.org.tr

Elucidating Relationships between Structural Modifications and Reactivity/Activity

A cornerstone of computational drug design is understanding the structure-activity relationship (SAR), which links a molecule's chemical structure to its biological activity. For the 2-hydrazinyl-3-methylquinoline scaffold, computational studies, especially three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, are crucial for elucidating these connections. nih.govdovepress.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activity of a series of compounds with their 3D properties, such as steric, electrostatic, and hydrophobic fields. dovepress.com These models generate contour maps that visualize regions where specific structural modifications are likely to enhance or diminish activity. For instance, a CoMFA model might reveal that adding a bulky group in one region of the molecule could favorably interact with a target protein, while adding an electronegative group in another area might be detrimental.

Studies on various quinoline hydrazone derivatives have successfully employed these techniques to guide the synthesis of compounds with improved efficacy. dovepress.comresearchgate.net For example, QSAR models developed for quinoline derivatives as anti-tubercular agents have demonstrated good predictive power, validated by statistical parameters like a high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²). dovepress.comnih.gov These models help rationalize why certain substitutions on the quinoline ring or modifications of the hydrazone linker lead to enhanced biological effects. The presence of the quinoline ring and the -CH=N- group of the hydrazone are often identified as essential features for activity. dovepress.com Research on related thieno[3,2-d]pyrimidine (B1254671) derivatives also highlights the power of CoMFA and CoMSIA in establishing robust models for designing novel cytotoxic agents. nih.gov

The table below summarizes the statistical validation of several QSAR models developed for quinoline and related heterocyclic derivatives, underscoring the reliability of these computational approaches.

| Compound Series | QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Target/Activity | Reference |

|---|---|---|---|---|---|

| Quinoline Hydrazones | CoMFA | 0.617 | 0.810 | Anti-tubercular (ENR inhibition) | dovepress.com |

| Quinoline Hydrazones | CoMSIA | 0.631 | 0.755 | Anti-tubercular (ENR inhibition) | dovepress.com |

| Quinoline Hydrazones | Topomer CoMFA | 0.644 | 0.865 | Anti-tubercular (ENR inhibition) | dovepress.com |

| Thieno[3,2-d]pyrimidine Derivatives | CoMFA | 0.436 | 0.937 | Cytotoxic (H460 cell line) | nih.gov |

| Thieno[3,2-d]pyrimidine Derivatives | CoMSIA | 0.706 | 0.947 | Cytotoxic (H460 cell line) | nih.gov |

| Quinoline Derivatives | QSAR Model | 0.7127 | 0.8738 | Anti-tubercular (M. tuberculosis) | nih.gov |

Advanced Computational Strategies for Compound Design

Beyond establishing SAR, computational chemistry offers advanced strategies for the rational design of novel compounds. Molecular docking is a premier technique used to predict how a ligand, such as a 2-hydrazinyl-3-methylquinoline derivative, binds to the active site of a biological target, typically a protein or enzyme. nih.govsci-hub.se This method is instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing.

The docking process involves generating a 3D model of the ligand and placing it into the binding site of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or computationally. dovepress.com Algorithms then calculate the most likely binding poses and estimate the binding affinity, often expressed as a binding energy score in kcal/mol. nih.gov A lower binding energy generally indicates a more stable and potent interaction.

Molecular docking studies on quinoline-based hydrazones have provided critical insights into their mechanisms of action. sci-hub.seresearchgate.net These compounds have been docked into the active sites of various enzymes implicated in cancer and microbial diseases, such as DNA topoisomerase I, DNA gyrase, and enoyl acyl carrier protein (ENR) reductase. dovepress.comnih.govsci-hub.seresearchgate.net The results not only predict binding affinity but also reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the enzyme's active site. dovepress.comresearchgate.net For instance, studies have shown that the nitrogen atoms in the quinoline ring and the hydrazone moiety frequently act as hydrogen bond acceptors, anchoring the molecule within the target's binding pocket. dovepress.com

The following table presents findings from molecular docking studies on various quinoline hydrazone derivatives, illustrating how computational predictions guide the design of potent inhibitors.

| Compound/Derivative Type | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (E)-N-benzyl-2-(2-benzylidenehydrazinyl)quinoline-4-carboxamide | DNA Gyrase | -18.8 | Not specified | nih.gov |

| Hydrazono-quinoline hybrid (Compound 2e) | DNA Gyrase | -20.84 | Not specified | researchgate.net |

| Quinoline Hydrazone Analogues | Human DNA Topoisomerase I | Not specified | Not specified | sci-hub.se |

| Quinoline Hydrazones (Compounds 45 & 46) | Enoyl-ACP Reductase (ENR) | -6.22 (Docking Score) | TYR158, NAD+ | dovepress.com |

| 2-Pyrazoloquinolin-3-(1,3-dioxolan-2-yl)quinolone (Compound 5d) | GlcN-6-P synthase | -7.3 | Not specified | rsc.org |

| 2-Pyrazoloquinolin-3-(1,3-dioxolan-2-yl)quinolone (Compound 5e) | GlcN-6-P synthase | -6.9 | Not specified | rsc.org |

These computational strategies provide a powerful, cost-effective framework for accelerating the discovery and optimization of new therapeutic agents based on the 2-hydrazinyl-3-methylquinoline scaffold. By combining 3D-QSAR and molecular docking, researchers can rationally design molecules with enhanced activity and selectivity, significantly streamlining the drug development pipeline.

Biological Evaluation of 2 Hydrazinyl 3 Methylquinoline Derivatives: in Vitro and Pre Clinical Studies

Antimicrobial Activity Investigations

Derivatives of 2-hydrazinyl-3-methylquinoline have demonstrated significant promise as antimicrobial agents, with research highlighting their effectiveness against a range of pathogenic bacteria and fungi.

Antibacterial Spectrum and Potency

The antibacterial properties of 2-hydrazinyl-3-methylquinoline derivatives have been evaluated against several medically important bacterial species.

Against Staphylococcus aureus Quinoline (B57606) hydrazone derivatives have shown notable antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov For instance, certain 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline derivatives have displayed excellent bactericidal activity with a low minimum inhibitory concentration (MIC) value of 20±3.3 μg/mL against MRSA. nih.gov Another study highlighted that quinoline-2-one derivatives were effective against a spectrum of multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov Furthermore, some 3,6-dimethylquinoxaline-2-hydrazone derivatives exhibited zones of inhibition against S. aureus ranging from 15 mm to 38 mm. researchgate.net Substituted quinoline hydrazones have also been found to possess a broad spectrum of antibacterial activities, including against S. aureus. derpharmachemica.com

Against Escherichia coli The antibacterial efficacy of these derivatives extends to Gram-negative bacteria such as Escherichia coli. Synthesized 2(4)-hydrazone derivatives of quinoline demonstrated antibacterial activity against standard and antibiotic-resistant E. coli strains, with growth inhibition zones ranging from 15 to 30 mm. nih.gov Additionally, certain novel hydrazide-hydrazones derived from benzimidazole (B57391) showed potent activity against E. coli, with an MIC of 0.032 µM, which is superior to the reference drug cefadroxil (B1668780). nih.gov However, in some studies, quinoline-hydrazone derivatives did not show any inhibition zone against E. coli at concentrations of 75–1000 ppm. nih.gov

Against Pseudomonas aeruginosa Several 2-hydrazinyl-3-methylquinoline derivatives have been identified as potent agents against Pseudomonas aeruginosa. For example, 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline showed high antimicrobial activity with an MIC of 10±1.5 μg/mL. nih.gov Similarly, another derivative, 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline, also displayed excellent bactericidal activity against this pathogen with a low MIC value of 10±1.5 μg/mL. nih.gov In contrast, some studies have shown that certain hydrazide-hydrazone derivatives have mechanisms of action that inhibit virulence factors in P. aeruginosa, such as motility and biofilm formation. nih.gov Hydroquinine, a related compound, has also been shown to inhibit and kill multidrug-resistant P. aeruginosa at MIC and minimum bactericidal concentration (MBC) values of 2.50 and 5.00 mg/mL, respectively. nih.gov

Against Bacillus subtilis The antibacterial spectrum of quinoline hydrazones also includes Bacillus subtilis. Novel hydrazide-hydrazones of benzimidazole derivatives have demonstrated superior antibacterial activity against B. subtilis with an MIC of 0.032 µM, compared to the standard drug cefadroxil (MIC = 0.345 µM). nih.gov Additionally, several 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines have been synthesized and shown to have a broad spectrum of antimicrobial activities, including against B. subtilis. derpharmachemica.comresearchgate.net

Against Clostridium tetani Information regarding the specific activity of 2-hydrazinyl-3-methylquinoline derivatives against Clostridium tetani is not readily available in the reviewed literature.

Interactive Table: Antibacterial Activity of 2-Hydrazinyl-3-methylquinoline Derivatives

| Compound/Derivative Class | Bacterium | Activity Metric | Result | Reference(s) |

| 2(4)-hydrazone derivatives of quinoline | S. aureus (standard and resistant) | Zone of Inhibition | 15 - 30 mm | nih.gov |

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline | S. aureus (MRSA) | MIC | 20±3.3 μg/mL | nih.gov |

| 3,6-dimethylquinoxaline-2-hydrazone derivatives | S. aureus | Zone of Inhibition | 15 - 38 mm | researchgate.net |

| 2(4)-hydrazone derivatives of quinoline | E. coli (standard and resistant) | Zone of Inhibition | 15 - 30 mm | nih.gov |

| Benzimidazole hydrazide-hydrazones | E. coli | MIC | 0.032 µM | nih.gov |

| 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline | P. aeruginosa | MIC | 10±1.5 μg/mL | nih.gov |

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline | P. aeruginosa | MIC | 10±1.5 μg/mL | nih.gov |

| Hydroquinine | P. aeruginosa (MDR) | MIC | 2.50 mg/mL | nih.gov |

| Benzimidazole hydrazide-hydrazones | B. subtilis | MIC | 0.032 µM | nih.gov |

| 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines | B. subtilis | Not specified | Broad spectrum activity | derpharmachemica.comresearchgate.net |

Antifungal Activity Assessment

The antifungal potential of 2-hydrazinyl-3-methylquinoline derivatives has been explored against clinically relevant fungal pathogens.

Against Candida albicans Quinoxaline (B1680401) derivatives have demonstrated notable efficacy against Candida species. plos.org For instance, 3-hydrazinoquinoxaline-2-thiol (B1673409) was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans. nih.govnih.gov Another study on hydrazine-based pyrrolidine-2-one derivatives showed that compound 2c, with a para-chlorine atom, exhibited increased activity against C. albicans with an MIC of 5.6 µg/mL. mdpi.com Furthermore, several 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines have been synthesized and evaluated for their in vitro antimicrobial activities, showing a broad spectrum of activity that includes C. albicans. derpharmachemica.comresearchgate.net

Against Fusarium pallidoroseum Several 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines have been synthesized and their in vitro antimicrobial activities were evaluated against the pathogenic fungus Fusarium pallidoroseum, demonstrating a broad spectrum of activity. derpharmachemica.comresearchgate.net

Interactive Table: Antifungal Activity of 2-Hydrazinyl-3-methylquinoline Derivatives